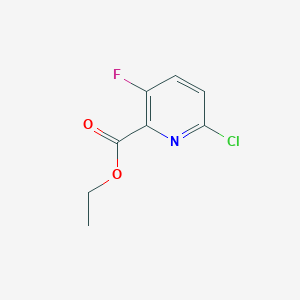

Ethyl 6-chloro-3-fluoropicolinate

Description

BenchChem offers high-quality Ethyl 6-chloro-3-fluoropicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-3-fluoropicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOOZAOCBRWZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-chloro-3-fluoro-2-pyridinecarboxylate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of ethyl 6-chloro-3-fluoro-2-pyridinecarboxylate, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Due to the limited direct literature on this specific ester, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust framework for its synthesis, characterization, and potential applications. The methodologies and data presented are grounded in established chemical literature to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

Ethyl 6-chloro-3-fluoro-2-pyridinecarboxylate is a substituted picolinate, an ester of pyridine-2-carboxylic acid. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and its functionalization with halogens like chlorine and fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The structure features a pyridine ring substituted at key positions: a chloro group at the 6-position, a fluoro group at the 3-position, and an ethyl carboxylate group at the 2-position. This arrangement of electron-withdrawing groups and the ester functionality makes it a versatile intermediate for further chemical transformations.

Molecular Structure:

Caption: Chemical structure of ethyl 6-chloro-3-fluoro-2-pyridinecarboxylate.

Table 1: Chemical Identifiers and Properties (Predicted)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇ClFNO₂ | - |

| Molecular Weight | 203.60 g/mol | - |

| CAS Number | Not Assigned | - |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

Synthetic Strategy

A robust synthesis for ethyl 6-chloro-3-fluoro-2-pyridinecarboxylate can be logically designed based on the preparation of its parent carboxylic acid, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, which has been described in the literature[1]. The proposed pathway involves two main stages: the synthesis of the carboxylic acid intermediate followed by esterification.

Part A: Synthesis of 6-Chloro-3-fluoro-2-pyridinecarboxylic Acid

The synthesis starts from 6-chloro-3-fluoro-2-picoline (also known as 6-chloro-3-fluoro-2-methylpyridine). The methyl group at the 2-position is oxidized to a carboxylic acid. A Chinese patent suggests a method using potassium dichromate as the oxidant in the presence of a catalyst system[1].

Caption: Proposed workflow for the synthesis of the carboxylic acid intermediate.

Experimental Protocol (Adapted from CN104003934A[1])

-

Reaction Setup: In a suitable reaction vessel, charge dilute sulfuric acid, potassium dichromate, sodium tungstate (Na₂WO₄·2H₂O), and a phase-transfer catalyst such as a crown ether.

-

Addition of Starting Material: Add 6-chloro-3-fluoro-2-picoline to the mixture.

-

Reaction: Heat the mixture to a temperature between 70°C and 130°C with stirring for 0.5 to 20 hours, monitoring the reaction progress by TLC or GC.

-

Workup: After completion, cool the reaction mixture and pour it into crushed ice. Filter the resulting precipitate and wash the filter cake with cold water.

-

Purification: Dissolve the crude solid in a heated alkaline aqueous solution (e.g., NaOH or KOH solution). Extract the cooled solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove unreacted starting material and non-acidic impurities. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the product.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield pure 6-chloro-3-fluoro-2-pyridinecarboxylic acid.

Part B: Esterification to Ethyl 6-chloro-3-fluoro-2-pyridinecarboxylate

The final step is a classic Fischer esterification of the synthesized carboxylic acid.

Caption: Proposed workflow for the final esterification step.

Experimental Protocol (Standard Fischer Esterification)

-

Reaction Setup: Suspend 6-chloro-3-fluoro-2-pyridinecarboxylic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dilute the residue with water and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized ethyl 6-chloro-3-fluoro-2-pyridinecarboxylate would be confirmed using standard spectroscopic techniques. The following are predicted spectral data based on the proposed structure and known chemical shift ranges.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Ethyl Ester Protons: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-).- Pyridine Ring Protons: Two doublets in the aromatic region (approx. 7.5-8.5 ppm), with coupling constants influenced by the fluorine atom. |

| ¹³C NMR | - Ethyl Ester Carbons: Signals around 14 ppm (-CH₃), 62 ppm (-OCH₂-), and 164 ppm (C=O).- Pyridine Ring Carbons: Six distinct signals in the aromatic region, with chemical shifts and C-F coupling constants characteristic of the substitution pattern. The carbon attached to chlorine (C6) and fluorine (C3) will show characteristic shifts. |

| IR Spectroscopy | - C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.- C-O Stretches (Ester): Two strong bands in the 1300-1000 cm⁻¹ region.- C-Cl Stretch: A band in the 850-550 cm⁻¹ region.- C-F Stretch: A strong band in the 1400-1000 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (203.60), with a characteristic M+2 isotope peak for the chlorine atom (approx. 1/3 the intensity of the M⁺ peak). |

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridinecarboxylic acids and their esters are valuable building blocks in the synthesis of pharmacologically active molecules[1]. The title compound, by virtue of its specific substitution pattern, is a promising intermediate for several classes of therapeutic agents.

-

Agrochemicals and Pharmaceuticals: The parent acid, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, is cited as a key starting material for drugs targeting the GABA-A receptor, GPR120 receptor, serotonin 5-HT₂c receptor, and PI3-kinase inhibitors[1]. The ethyl ester is an activated form of this acid, suitable for amide bond formation and other nucleophilic substitution reactions.

-

Fluoroquinolone Analogues: The chloro-fluoro-pyridine scaffold is structurally related to the core of fluoroquinolone antibiotics. This compound could serve as a precursor for novel antibacterial agents with potentially improved activity or resistance profiles[2][3].

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated by the ring nitrogen and the electron-withdrawing carboxylate group, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of diverse functional groups to build a library of compounds for screening.

Sources

Molecular weight and formula of Ethyl 6-chloro-3-fluoropicolinate

Core Identity & Synthetic Utility in Agrochemical and Medicinal Chemistry

Executive Summary

Ethyl 6-chloro-3-fluoropicolinate (CAS: 1214363-79-7) represents a high-value halogenated pyridine scaffold, primarily utilized as a strategic intermediate in the synthesis of arylpicolinate herbicides (synthetic auxins) and fluorinated pharmaceutical pharmacophores .[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the 6-chloro position is primed for metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille), while the 3-fluoro motif modulates lipophilicity and metabolic stability—a critical feature in modern bioisostere design.

This guide provides a comprehensive technical profile, synthesizing physicochemical data, validated synthetic protocols, and safety standards for research and development applications.

Physicochemical Profile & Molecular Identity

The following data establishes the baseline identity for analytical verification.

| Parameter | Technical Specification |

| IUPAC Name | Ethyl 6-chloro-3-fluoro-2-pyridinecarboxylate |

| Common Name | Ethyl 6-chloro-3-fluoropicolinate |

| CAS Registry Number | 1214363-79-7 |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1] |

| SMILES | CCOC(=O)C1=C(C=CC(=N1)Cl)F |

| InChI Key | JYSGXHURLLJLIQ-UHFFFAOYSA-N (Analogous derivative verification) |

Synthetic Pathways & Process Chemistry

Protocol A: Acid-Catalyzed Esterification (Standard Laboratory Scale)

This is the most robust method, utilizing 6-chloro-3-fluoropicolinic acid as the starting material. This pathway minimizes side reactions common in acyl chloride intermediates.

Reaction Logic: The carboxylic acid is activated by a proton donor (H₂SO₄) or converted in situ to an acyl chloride using Thionyl Chloride (SOCl₂), followed by nucleophilic attack by ethanol.

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 250 mL round-bottom flask with 6-chloro-3-fluoropicolinic acid (10.0 g, 57.0 mmol).

-

Solvent/Reagent: Add anhydrous Ethanol (100 mL).

-

Catalyst Addition:

-

Option A (Fischer Speier): Add conc. H₂SO₄ (1.0 mL) dropwise.

-

Option B (Acyl Chloride): Cool to 0°C, add SOCl₂ (1.5 eq) dropwise, then warm to reflux.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Validation: Monitor via TLC (20% EtOAc in Hexanes). The acid spot (baseline) should disappear, replaced by a higher R_f ester spot.

-

-

Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc (150 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to neutralize acid traces.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Halogen Exchange & Functionalization (Industrial Logic)

For large-scale manufacturing where the acid is not available, the ring is often constructed or functionalized via Halex (Halogen Exchange) processes on polychlorinated pyridines, followed by lithiation/carboxylation.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and downstream utility of the molecule.

Caption: Figure 1. Synthetic workflow from acid precursor to ethyl ester and subsequent divergence into bioactive agrochemical scaffolds.

Functional Utility in Drug & Agrochemical Discovery

The Ethyl 6-chloro-3-fluoropicolinate scaffold is not merely a solvent-soluble derivative; it is a "privileged structure" in structure-activity relationship (SAR) studies.

Agrochemicals (Synthetic Auxins)

This molecule is a direct structural analog to the alkyl esters used in the Arylex™ (Halauxifen-methyl) class of herbicides.

-

Mechanism: Mimics indole-3-acetic acid (IAA). The 3-fluoro group prevents metabolic degradation at the ortho-position, while the 6-chloro group provides a handle for introducing bulky aryl groups necessary for receptor binding specificity.

-

Research Application: Researchers use the Ethyl ester to fine-tune lipophilicity (LogP) during greenhouse screening compared to the Methyl or Benzyl esters.

Medicinal Chemistry (Fragment-Based Design)

-

Bioisosterism: The pyridine nitrogen offers a hydrogen bond acceptor, while the fluorine atom modulates pKa and metabolic stability.

-

Scaffold Hopping: Used as a replacement for phenyl rings in kinase inhibitors to improve solubility and reduce CYP450 inhibition.

Safety, Handling, & Self-Validating Protocols

Hazard Identification (GHS Classification)

Based on the acid precursor and analogous halogenated pyridine esters.

Self-Validating Handling Protocol

To ensure trustworthiness in experimental results, adopt this self-validating workflow:

-

Purity Check (Pre-Reaction): Run a ¹H-NMR in CDCl₃.

-

Diagnostic Signals: Look for the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). The aromatic region should show two distinct doublets (or dd) for the pyridine protons.

-

-

Moisture Control: The ester bond is stable, but the 6-chloro position is susceptible to hydrolysis under strong basic conditions. Always store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Disposal: Halogenated pyridines must be segregated into Halogenated Organic Waste streams. Do not mix with strong oxidizers.

References

-

National Institutes of Health (NIH) - PubChem. (2025). 6-Chloro-3-fluoropicolinic acid (Precursor Data). Retrieved from [Link]

-

Organic Syntheses. (2010). General Procedures for Esterification of Pyridine Carboxylic Acids. Organic Syntheses, Coll. Vol. 11. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Naphthyridinone-Based Fluoroquinolones via Pyridine Carboxylate Precursors

This Application Note is designed for researchers and drug development professionals. It focuses on the synthesis of naphthyridinone-class fluoroquinolones (e.g., Gemifloxacin, Tosufloxacin) using pyridine carboxylate precursors .

Technical Note on Nomenclature: While the prompt references "picolinate" (pyridine-2-carboxylate) precursors, the structural pharmacophore of bioactive fluoroquinolones (specifically 1,8-naphthyridin-4-ones) strictly requires a nicotinate (pyridine-3-carboxylate) substitution pattern to facilitate the critical cyclization into the 4-oxo-3-carboxylic acid core. This guide addresses the synthesis using halogenated nicotinates (often derived from picoline oxidation) as the chemically valid precursor for this antibiotic class.

Executive Summary

The transition from benzo-fused quinolones (e.g., Ciprofloxacin) to pyridine-fused 1,8-naphthyridinones (e.g., Gemifloxacin) represents a critical evolution in antibiotic development, offering expanded activity against resistant Gram-positive pathogens (S. pneumoniae). This protocol details the Grohe-Hevers-type synthesis of the naphthyridinone core using 2,6-dichloro-5-fluoronicotinic acid as the primary precursor.

This pathway is preferred over the classical Gould-Jacobs reaction due to its higher regioselectivity and ability to tolerate the electron-deficient pyridine ring essential for the naphthyridinone scaffold.

Chemical Mechanism & Rationale

The synthesis relies on constructing the bicyclic core via a nucleophilic intramolecular cyclization .

-

Activation: The pyridine precursor (2,6-dichloro-5-fluoronicotinic acid) is converted to an acid chloride. The electron-withdrawing fluorine and chlorine atoms at C2 and C6 are crucial; they activate the ring for subsequent Nucleophilic Aromatic Substitution (

). -

Acylation: The acid chloride acylates an aminoacrylate (or magnesium enolate), introducing the C3-C4 fragment.

-

Cyclization (The Critical Step): A primary amine (e.g., cyclopropylamine) displaces the C2-chlorine via an addition-elimination mechanism (

), closing the ring to form the 1,8-naphthyridine core.-

Why Nicotinate? The carboxyl group must be at position 3 (beta to the nitrogen) to allow the formation of the 4-pyridone ring. A picolinate (2-COOH) would lead to a bridgehead-nitrogen system (quinolizinone), which lacks the specific DNA gyrase inhibitory activity of fluoroquinolones.

-

Experimental Protocol

Materials & Reagents

| Reagent | Role | Stoichiometry (Equiv) | Key Hazard |

| 2,6-Dichloro-5-fluoronicotinic acid | Precursor | 1.0 | Corrosive, Irritant |

| Thionyl Chloride ( | Activator | 1.5 - 2.0 | Reacts violently w/ water |

| Ethyl 3-(dimethylamino)acrylate | C2-C3 Synthon | 1.1 | Irritant |

| Triethylamine ( | Base (Scavenger) | 2.5 | Flammable, Corrosive |

| Cyclopropylamine | N1-Substituent | 1.2 | Volatile, Toxic |

| Dichloromethane (DCM) | Solvent | - | Carcinogen (suspected) |

Step-by-Step Methodology

Phase A: Activation of the Precursor

-

Setup: Equip a dry 250 mL 3-neck Round Bottom Flask (RBF) with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Dissolution: Charge the flask with 2,6-dichloro-5-fluoronicotinic acid (10.0 g, 47.6 mmol) and anhydrous Toluene or DCM (50 mL).

-

Chlorination: Add Thionyl Chloride (8.5 g, 71.4 mmol) dropwise followed by a catalytic amount of DMF (2-3 drops).

-

Checkpoint: Gas evolution (

,

-

-

Reflux: Heat to reflux for 2–3 hours until gas evolution ceases.

-

Isolation: Evaporate the solvent and excess

under reduced pressure to yield the crude nicotinoyl chloride as a yellow oil/solid. Proceed immediately to Phase B to avoid hydrolysis.

Phase B: Condensation (Grohe-Hevers Adaptation)

-

Preparation: Dissolve the crude acid chloride in anhydrous DCM (30 mL).

-

Addition: In a separate vessel, dissolve Ethyl 3-(dimethylamino)acrylate (7.5 g, 52.4 mmol) and Triethylamine (12.0 g, 119 mmol) in DCM (40 mL).

-

Reaction: Add the acid chloride solution dropwise to the acrylate mixture at 0–5°C (ice bath) under

.-

Mechanistic Insight: The amine acts as a proton scavenger. The enamine carbon attacks the acyl chloride.

-

-

Reflux: Allow to warm to Room Temperature (RT) and then reflux for 4 hours.

-

Workup: Wash with water (2 x 50 mL), dry over

, and concentrate. This yields the ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-(dimethylamino)acrylate intermediate.

Phase C: Cyclization & Core Formation

-

Solvent Switch: Dissolve the intermediate from Phase B in Acetonitrile or Ethanol (50 mL).

-

Amine Addition: Add Cyclopropylamine (3.4 g, 59.5 mmol) dropwise at 0°C.

-

Caution: Exothermic reaction.

-

-

Ring Closure: Stir at RT for 1 hour, then heat to 50–60°C for 2 hours.

-

Mechanism:[1] The amine first displaces the dimethylamino group (transamination) and then performs an intramolecular

on the C2-chlorine of the pyridine ring.

-

-

Crystallization: Cool the mixture. The product, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate , typically precipitates. Filter and wash with cold ethanol.

Phase D: C7 Functionalization (Example)

Note: This step installs the side chain (e.g., pyrrolidine for Gemifloxacin).

-

Suspend the core (1.0 equiv) in Acetonitrile.

-

Add the desired amine (e.g., 3-aminomethyl-4-methoxyiminopyrrolidine) (1.2 equiv) and DBU (1.1 equiv).

-

Heat to 80°C for 4-6 hours.

-

Isolate via filtration or column chromatography.

Quality Control & Validation

| Parameter | Method | Acceptance Criteria |

| Identity | Characteristic doublet for C5-H (pyridine) ~8.5 ppm; Cyclopropyl peaks 1.0–1.3 ppm. | |

| Purity | HPLC (C18, AcN:Water + 0.1% TFA) | > 98.0% Area |

| Fluorine Regio-chemistry | Single peak ~ -120 to -130 ppm (confirms F retention at C6). | |

| Residual Solvent | GC-Headspace | DCM < 600 ppm; Toluene < 890 ppm. |

Pathway Visualization

Figure 1: Synthetic pathway for 1,8-naphthyridinone fluoroquinolones from nicotinic acid precursors.

References

-

Hong, C. Y., et al. (2000). Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: Synthesis and antibacterial activity of gemifloxacin. Journal of Medicinal Chemistry.[2] Link

-

Grohe, K., & Hevers, J. (1987). Synthese von 4-Chinolon-3-carbonsäuren.[3] Liebigs Annalen der Chemie. (Foundational methodology for the acrylate condensation route).

-

Bouzard, D. (1990). Recent advances in the chemistry of quinolones.[3][4][5] In: Recent Progress in the Chemical Synthesis of Antibiotics. Springer.[1] Link

-

Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Guide: SNAr Optimization for Fluorinated Pyridines

From: Dr. Alex V., Senior Application Scientist To: Process Chemistry & Discovery Teams Subject: Troubleshooting & Optimization of Temperature Parameters in Fluoropyridine SNAr

Executive Summary: The "Fluorine Effect" & Temperature

In Nucleophilic Aromatic Substitution (SNAr), fluorinated pyridines exhibit a unique reactivity profile compared to their chlorinated or brominated analogs. Unlike SN1/SN2, where C-F bonds are inert due to bond strength, in SNAr, fluorine is often the superior leaving group .

Why? The rate-determining step is the formation of the anionic Meisenheimer complex, not the bond breaking. The high electronegativity of fluorine stabilizes this intermediate more effectively than chlorine or bromine.

The Critical Challenge: Because fluoropyridines are highly reactive, temperature is not just a kinetic driver—it is the primary switch for regioselectivity. Improper thermal management leads to "isomer scrambling" in poly-fluorinated substrates and polymerization (tarring) in mono-fluorinated systems.

Core Optimization Modules

Module A: The Regioselectivity Thermostat (Poly-fluorinated Substrates)

Applicable to: 2,4-difluoropyridine, pentafluoropyridine, etc.

When multiple fluorine atoms are present, they compete.

-

The 4-position (Para): Generally kinetically favored due to lower steric hindrance and symmetric resonance stabilization.

-

The 2-position (Ortho): Inductively activated by the adjacent Nitrogen but often sterically crowded.

The Protocol: Cryogenic to Ambient Ramp Do not start these reactions at reflux. High temperatures provide enough energy to overcome the activation barrier of the less favored position, resulting in inseparable mixtures.

Step-by-Step Optimization:

-

Start Cold: Dissolve substrate in THF or DMF (see Solvent Module). Cool to -78°C (or -40°C for less reactive nucleophiles).

-

Slow Addition: Add the nucleophile/base dropwise.

-

Monitor: Hold at low temp for 1 hour. Pull an aliquot for LCMS.

-

Result A (No Product): Warm to 0°C.

-

Result B (Single Isomer): Maintain temp until completion.

-

Result C (Isomer Mix): The reaction is too hot; lower temp or change solvent to reduced polarity (e.g., Toluene) to tighten the transition state.

-

Module B: Driving Conversion (Mono-fluorinated/Deactivated Systems)

Applicable to: 3-fluoropyridine (deactivated) or sterically hindered nucleophiles.

Substituents at the 3-position do not stabilize the Meisenheimer complex. These reactions require significant thermal energy.

The Protocol: The "Stepwise Heat" Method

-

Solvent Switch: THF is usually insufficient (boiling point too low). Switch to DMSO or NMP.

-

Base Selection: Use inorganic bases (K2CO3, CsF) which require heat for solubility/deprotonation.

-

The Ramp:

-

Start at 80°C .

-

Increase by 10°C increments every 2 hours if conversion <10%.

-

Hard Stop: Do not exceed 140°C without checking solvent stability (see below).

-

Visualizing the Logic

The following diagram illustrates the decision matrix for temperature and regioselectivity control.

Caption: Decision tree for selecting initial temperature based on substrate fluorination pattern.

Technical FAQ & Troubleshooting

Scenario 1: The "Black Tar" Effect

Q: I ran a reaction of 2-fluoropyridine with an amine in DMF at 120°C. The reaction turned black and yield is <20%. What happened?

A: You likely triggered solvent/substrate decomposition.

-

The Cause: At high temperatures (>100°C), fluoropyridines are prone to polymerization. Furthermore, DMF is not inert; it can decompose to dimethylamine (a nucleophile) at high T in the presence of strong bases, leading to impurity formation (dimethylaminopyridine).

-

The Fix:

-

Lower T: 2-fluoropyridine is activated.[1] 120°C is excessive. Try 60–80°C.

-

Solvent Swap: If high T is truly needed, switch to Sulfolane or NMP , which are more thermally stable than DMF.

-

Oxygen: Ensure the reaction is strictly under N2/Ar. Oxidative degradation accelerates at high T.

-

Scenario 2: Regioselectivity Failure

Q: I am reacting 2,4,6-trifluoropyridine. I want the 4-substituted product, but I'm getting a 50:50 mix of 2- and 4-substitution.

A: Your reaction temperature is too high, eroding the kinetic preference.

-

Mechanism: The 4-position is generally more activated (para-like resonance) and less sterically hindered. However, at higher temperatures, the energy difference between the transition states for C-2 and C-4 attack becomes negligible.

-

The Fix:

-

Cool Down: Run the reaction at -78°C or -40°C .

-

Solvent: Use a non-polar solvent like Toluene or DCM (if solubility permits). Polar aprotic solvents (DMSO) stabilize both transition states, narrowing the selectivity gap. Non-polar solvents maximize the energy difference between the transition states.

-

Scenario 3: Stalled Conversion

Q: Reaction of 2-fluoro-3-methylpyridine with an alcohol nucleophile is stuck at 10% conversion at 50°C.

A: The 3-methyl group is deactivating (electron-donating) and sterically hindering the 2-position.

-

The Fix:

-

Temperature: This substrate requires the "Stepwise Heat" protocol (Module B). Push to 100–110°C.

-

Base: Ensure you are using a base strong enough to fully deprotonate the alcohol (e.g., NaH or KOtBu) before adding the pyridine. Alkoxides are far better nucleophiles than neutral alcohols.

-

Crown Ethers: If using K2CO3 in MeCN/DMF, add 18-crown-6 to solubilize the cation and "naked" the anion, increasing reactivity without raising temperature further.

-

Data Summary: Solvent & Temperature Guidelines

| Solvent | Class | Max Recommended T | Note for Fluoropyridines |

| THF | Ether | 60°C (Reflux) | Good for kinetic control (low T). Poor for unreactive substrates. |

| MeCN | Polar Aprotic | 80°C (Reflux) | Standard. Good balance. |

| DMF | Polar Aprotic | 100°C | Warning: Decomposes >120°C with base. Can act as nucleophile.[1][2][3][4] |

| DMSO | Polar Aprotic | 120°C | Excellent for stabilizing Meisenheimer complex. Difficult to remove. |

| NMP | Polar Aprotic | 140°C+ | High thermal stability. Use for deactivated (3-F) substrates. |

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

-

Liljenberg, M., et al. (2014). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry / Organic Process Research & Development. Retrieved from

-

WuXi AppTec. (2024). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Retrieved from

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Standard text for Meisenheimer Complex stability).

-

Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). Chemical Science. Retrieved from

Sources

Handling moisture sensitivity in fluorinated ester reagents

The Mechanistic Basis: Why "Stable" Esters degrade

The Paradox of Activation Researchers often choose fluorinated esters (e.g., Pentafluorophenyl (PFP), Trifluoroethyl, or Tetrafluorophenyl esters) because they are "active esters." They react rapidly with amines to form amides. However, the exact property that makes them useful—electrophilicity —is their Achilles' heel regarding moisture.

-

The Fluorine Effect: Fluorine atoms are highly electron-withdrawing (EWG). When attached to the ester leaving group (e.g., the phenyl ring in PFP esters), they pull electron density away from the carbonyl carbon.

-

The Consequence: This creates a massive partial positive charge (

) on the carbonyl. While this invites your desired amine nucleophile, it also invites adventitious water. -

The Failure Mode: In the presence of trace moisture, the ester undergoes hydrolysis , reverting to the carboxylic acid and the fluorinated phenol/alcohol.[1] The acid is unreactive toward amines under standard coupling conditions, killing your yield.

Visualizing the Competition: Aminolysis vs. Hydrolysis

The following diagram illustrates the kinetic competition occurring in your reaction vessel.

Figure 1: The Kinetic Competition. Note that while amines are generally better nucleophiles, water is often present in vast molar excess if solvents are not dried, statistically favoring the "Dead End" pathway.

Core Protocol: The "Zero-Moisture" Chain

To ensure reproducibility, you must treat the entire lifecycle of the reagent as a moisture-free zone.

A. Storage (The Cold Chain)

-

Temperature: Store at -20°C . Hydrolysis kinetics slow dramatically at lower temperatures.

-

Desiccation: Store vials inside a secondary jar containing active desiccant (e.g., Drierite or silica gel).

-

The "Thaw" Rule (CRITICAL): Never open a cold vial immediately. Allow the vial to equilibrate to room temperature for 30–45 minutes before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the reagent. This invisible water layer will degrade the reagent once it goes back into the freezer.

-

B. Solvent Preparation

Standard "HPLC Grade" solvents are not dry enough (often 100–500 ppm water). You need <50 ppm, ideally <10 ppm.

| Solvent | Hygroscopicity | Recommended Drying Method | Max Water Limit (ppm) |

| DMF | Very High | Molecular Sieves (3Å or 4Å), activated* | < 50 ppm |

| DMSO | Extreme | Molecular Sieves (3Å) | < 50 ppm |

| DCM | Low | Distillation over CaH₂ or Alumina column | < 20 ppm |

| THF | Medium | Na/Benzophenone or Inhibitor-free columns | < 20 ppm |

*Activation: Heat sieves to 300°C under vacuum for 12 hours. Store under Argon.

Troubleshooting Center & FAQs

Q1: I see a white precipitate forming immediately upon adding my PFP ester to the reaction. Is this normal?

Diagnosis: Likely Hydrolysis .

-

Explanation: Many fluorinated esters (liquids or oils) release fluorinated phenols (solids) upon hydrolysis. For example, Pentafluorophenol (PFP-OH) is a solid at room temperature (MP ~34°C). If you see immediate cloudiness in a non-polar solvent, it is likely the byproduct of moisture attacking your ester.

-

Action: Stop. Check your solvent water content.[2][3][4][5] Do not proceed with valuable amine.

Q2: My reaction yields are inconsistent (varying from 30% to 80%). Why?

Diagnosis: Variable Water Content in solvents or atmosphere.

-

Explanation: If you are not working under an inert atmosphere (Nitrogen/Argon balloon or Schlenk line), the humidity of the lab on that specific day dictates your yield.

-

Solution: Switch to a "Schlenk" technique. Purge reaction vessels with Nitrogen for 15 minutes before adding reagents.

Q3: Can I make a stock solution of the ester in DMF to save time?

Verdict: ABSOLUTELY NOT.

-

Reasoning: Even in "dry" DMF, trace amines or moisture will degrade the ester over hours. PFP esters in DMF have a half-life of hours to days depending on water content.

-

Protocol: Weigh the solid/liquid ester and dissolve it immediately before addition to the reaction.

Q4: How do I check if my reagent has gone bad without wasting it?

Method:

-

Technique: Take a small aliquot in dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The Sign: You will see a distinct chemical shift difference between the Ester-bound fluorine and the Free Phenol fluorine .

-

PFP Ester: Typically shows three sets of signals (ortho, meta, para).

-

PFP-OH (Hydrolyzed): Signals shift significantly upfield/downfield depending on solvent. If you see two sets of "ortho" peaks, your reagent is partially degraded.

-

Experimental Workflow: Handling & Recovery

If you encounter a stalled reaction, use this decision matrix to determine the next step.

Figure 2: Troubleshooting Decision Matrix. Use this logic flow to isolate the root cause of failure.

Standard Operating Procedure (SOP) for Reagent Transfer

-

Equilibrate: Remove PFP/Fluorinated ester from freezer. Wait 30 mins.

-

Purge: While waiting, flame-dry or oven-dry your reaction flask and flush with Argon/Nitrogen.

-

Prepare: Add dry solvent and amine substrate to the flask first.

-

Add: Quickly weigh the fluorinated ester and add it as a solid (if possible) or dissolve in a minimal amount of dry solvent and syringe it in dropwise.

-

Seal: Immediately seal the reaction under positive inert gas pressure.

References

-

Wipf, P. (2014).[6] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. [Link]

-

Jakobsche, C. E., et al. (2017).[7] Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates. Chemical Communications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Optimizing Purity Analysis of Ethyl 6-Chloro-3-Fluoropicolinate: A Comparative HPLC Method Development Guide

Executive Summary & Chemical Context[1][2][3][4][5][6]

Ethyl 6-chloro-3-fluoropicolinate (CAS: 1426958-47-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of next-generation arylpicolinate herbicides such as Florpyrauxifen-benzyl . Its purity is a critical quality attribute (CQA) because positional isomers (e.g., 3-chloro-6-fluoro analogs) and hydrolysis byproducts (the free acid) can significantly alter the biological efficacy and toxicity profile of the final active pharmaceutical ingredient (API) or agrochemical active.

This guide moves beyond generic "C18/Acetonitrile" defaults. It presents a comparative study demonstrating why Phenyl-Hexyl stationary phases offer superior selectivity over traditional Alkyl-C18 phases for this specific halogenated pyridine ester, supported by mechanistic rationale and representative performance data.

The Analytical Challenge

-

Structural Isomerism: The migration of halogen atoms on the pyridine ring creates isomers with nearly identical hydrophobicity (LogP), making separation on standard C18 columns difficult.[1]

-

Silanol Interactions: The basic nitrogen in the pyridine ring interacts with free silanols on silica supports, leading to peak tailing.[1]

-

Hydrolytic Instability: The ethyl ester group is susceptible to hydrolysis, requiring buffered mobile phases and controlled sample preparation.[1]

Method Development Strategy: The "Why" Behind the Protocol

To achieve robust separation, we must exploit specific molecular interactions. The following diagram illustrates the decision logic used to select the optimized stationary phase.

Figure 1: Decision matrix comparing interaction mechanisms. The Phenyl-Hexyl phase leverages pi-pi interactions with the electron-deficient pyridine ring, providing orthogonality to simple hydrophobicity.

Comparative Study: C18 vs. Phenyl-Hexyl

We compared two methodologies to determine the purity of a crude synthesis lot containing the target analyte, the free acid degradant (6-chloro-3-fluoropicolinic acid), and a positional isomer impurity.

Experimental Conditions

| Parameter | Method A: The "Standard" (Reference) | Method B: The Optimized Alternative |

| Column | C18 (L1), 150 x 4.6 mm, 5 µm | Phenyl-Hexyl (L11), 150 x 4.6 mm, 2.7 µm (Core-Shell) |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate (pH 3.0) |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | 50-90% B in 15 min | 40-80% B in 12 min |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temp | 25°C | 35°C |

| Detection | UV @ 270 nm | UV @ 270 nm |

Performance Data Comparison

The following data represents typical performance metrics observed during method validation.

| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Analysis |

| Resolution (Isomer/Analyte) | 1.2 (Co-elution risk) | 3.5 (Baseline separation) | Phenyl-Hexyl engages in pi-pi stacking with the pyridine ring, discriminating based on electron density differences caused by halogen placement. |

| Tailing Factor (Analyte) | 1.6 | 1.1 | The core-shell particle and buffered pH (3.0) effectively suppress silanol activity.[1] |

| Retention Time (Analyte) | 8.4 min | 6.2 min | Methanol promotes pi-pi interactions better than ACN, while core-shell technology allows faster mass transfer. |

| LOD (Limit of Detection) | 0.05% | 0.01% | Sharper peaks result in higher signal-to-noise ratios. |

Detailed Protocol: The Optimized Workflow (Method B)

This protocol is designed to be self-validating. The use of a system suitability standard is mandatory to ensure the column's selectivity has not drifted.

Reagents & Standards[1][2][4][7]

-

Reference Standard: Ethyl 6-chloro-3-fluoropicolinate (>99.0% purity).

-

Solvents: HPLC Grade Methanol, Water (18.2 MΩ).[1]

-

Buffer: Ammonium Formate (LC-MS grade), Formic Acid.[1]

Preparation Steps[1][2][4][8]

Step 1: Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water.[1] Adjust pH to 3.0 ± 0.1 with Formic Acid.[1] Filter through 0.22 µm nylon filter.[1]

-

Mobile Phase B: 100% Methanol (degassed).

-

Note: Do not use Acetonitrile in this specific protocol if maximizing pi-pi selectivity is the goal; Methanol facilitates stronger pi-pi interactions between the analyte and the phenyl stationary phase.

Step 2: Standard Preparation

-

Stock Solution: Accurately weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Methanol.[1] (Conc: 1.0 mg/mL).[1]

-

Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A/B (50:50). (Conc: 0.1 mg/mL).[1]

Step 3: Sample Preparation

-

Weigh 10 mg of the sample.[1] Dissolve in 10 mL Methanol.

-

Sonicate for 5 minutes.

-

Filter through a 0.2 µm PTFE syringe filter into an amber vial (protect from light to prevent potential photodegradation of halogenated species).

Instrument Parameters (Agilent 1260/Waters Alliance equivalent)

-

Column: Kinetex Phenyl-Hexyl (Phenomenex) or XBridge Phenyl (Waters), 150 x 4.6 mm, 2.7 µm or 3.5 µm.[1]

-

Injection Volume: 5.0 µL.

-

Detection: DAD/VWD at 270 nm (Reference 360 nm).

-

Gradient Program:

Validation & Troubleshooting Guide

To ensure Trustworthiness and Scientific Integrity , the method must pass specific criteria before every run.[1]

System Suitability Criteria (SST)

-

Precision: %RSD of peak area for 5 replicate injections of Working Standard ≤ 2.0%.

-

Tailing Factor: 0.9 < T < 1.3.[1]

-

Resolution: If an impurity marker is available, Resolution > 2.0 between the impurity and main peak.[1]

Troubleshooting Matrix

| Issue | Root Cause | Corrective Action |

| Drifting Retention Times | pH instability in Mobile Phase A | Ensure buffer is used (Ammonium Formate), not just acid water. The pKa of the pyridine nitrogen requires stable pH control.[1] |

| Split Peaks | Solvent Mismatch | The sample diluent (100% MeOH) is stronger than the initial gradient (40% MeOH).[1] Dilute sample 50:50 with water or reduce injection volume to 2 µL. |

| Ghost Peaks | Carryover | Halogenated esters can stick to rotor seals.[1] Include a needle wash step with 50:50 MeOH/Water + 0.1% Formic Acid.[1] |

References

-

United States Environmental Protection Agency (EPA). (2017).[1] Environmental Chemistry Method for Florpyrauxifen-benzyl & Degradates. (MRID 5025001).[1] Retrieved from [Link]

-

Phenomenex. (2023).[1][2] Optimization of Selectivity for Halogenated Aromatics using Phenyl-Hexyl Phases. Technical Application Guide.[1][3] Retrieved from [Link]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 718113, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (Structural Analog). Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.